Ethyl [(chlorosulfanyl)methyl]carbamate
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Overview
Description
Ethyl [(chlorosulfanyl)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications This particular compound is characterized by the presence of an ethyl group, a chlorosulfanyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of ethyl carbamate with chlorosulfonylmethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl carbamate, chlorosulfonylmethane, and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize the yield and purity of the product. The final product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(chlorosulfanyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl [(chlorosulfanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of ethyl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The chlorosulfanyl group plays a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(chlorosulfanyl)methyl]carbamate
- Propyl [(chlorosulfanyl)methyl]carbamate
- Butyl [(chlorosulfanyl)methyl]carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
CAS No. |
64831-37-4 |
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Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
ethyl N-(chlorosulfanylmethyl)carbamate |
InChI |
InChI=1S/C4H8ClNO2S/c1-2-8-4(7)6-3-9-5/h2-3H2,1H3,(H,6,7) |
InChI Key |
AVNFAVWDUIYJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCSCl |
Origin of Product |
United States |
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